molecular formula C13H19N3O B13079544 N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide

N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide

Cat. No.: B13079544
M. Wt: 233.31 g/mol
InChI Key: MQIGSLOLHRSBDC-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide is a chemical compound with the molecular formula C₁₃H₁₉N₃O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidamide core substituted with a hydroxy group and a 4-methylpiperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination with N-chlorosuccinimide. This method is efficient and provides high yields under mild conditions .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored as a potential therapeutic agent for treating various diseases due to its unique chemical properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the 4-methylpiperidinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide include other N-substituted amidoximes and benzimidamides. These compounds share structural similarities but differ in their substituents and functional groups.

Uniqueness

N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15)

InChI Key

MQIGSLOLHRSBDC-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

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